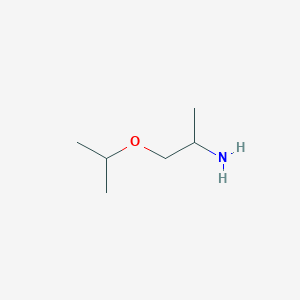
1-Isopropoxypropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This method yields the desired amine along with water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:
Protonation: The amine group can be protonated to form an ammonium ion.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Condensation: Reaction with carbonyl compounds to form imines
Common Reagents and Conditions:
Protonation: Acids such as hydrochloric acid or sulfuric acid.
Alkylation: Alkyl halides like methyl iodide or ethyl bromide.
Acylation: Acid chlorides or anhydrides in the presence of a base.
Condensation: Carbonyl compounds like aldehydes or ketones.
Major Products Formed:
Protonation: Ammonium salts.
Alkylation: Secondary or tertiary amines.
Acylation: Amides.
Condensation: Imines.
Applications De Recherche Scientifique
1-Isopropoxypropan-2-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Isopropylamine: A primary amine with similar reactivity but lacking the isopropoxy group.
Propan-2-amine: Another primary amine with a simpler structure.
1,2-Diaminopropane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 1-Isopropoxypropan-2-amine is unique due to the presence of both an isopropoxy group and an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a wider range of chemical reactions compared to simpler amines .
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
1-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3 |
Clé InChI |
OVBQUDFVVLIUPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


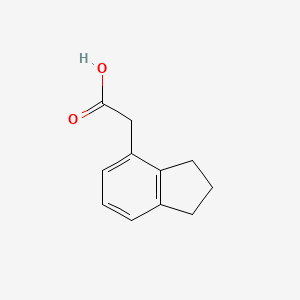


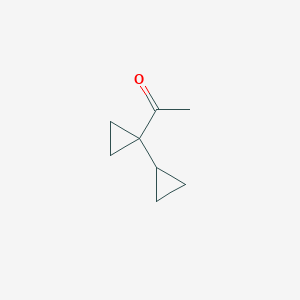
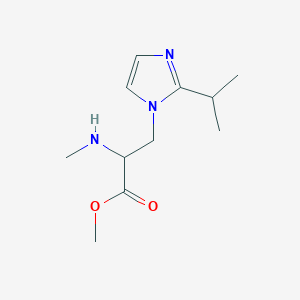
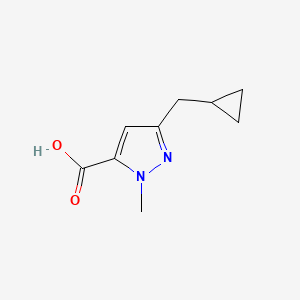


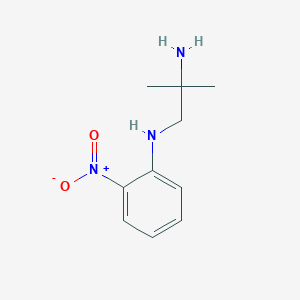
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
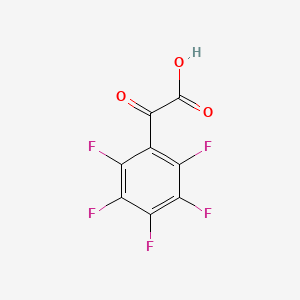
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
